molecular formula C11H11ClN2S B1622302 [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine CAS No. 886360-58-3

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine

Cat. No. B1622302
M. Wt: 238.74 g/mol
InChI Key: FMLXOUPJBDGSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine is a chemical compound with the molecular formula C11H11ClN2S and a molecular weight of 238.74 . It’s used for proteomics research .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.74 . Other physical and chemical properties, such as melting point, boiling point, solubility, etc., are not provided in the available information.

Scientific Research Applications

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor (D2R) ligands, which could share structural similarities with [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine, highlights their potential applications in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes aromatic and heteroaromatic lipophilic fragments, which might relate to the chlorophenyl and thiazole parts of the compound . These studies provide insights into the therapeutic potential of D2R modulators based on their structure-activity relationship (Jůza et al., 2022).

Environmental Impact of Chlorophenols

Chlorophenols, a class of compounds including 4-chlorophenyl groups, are recognized for their environmental persistence and potential toxicity. They are primarily released from industrial and agricultural wastewater, leading to significant environmental contamination concerns. Research in this area focuses on their occurrence, fate, and behavior in aquatic environments, highlighting the need for effective management and remediation strategies to mitigate their impact on ecosystems (Peng et al., 2016).

Optoelectronic Materials

The integration of thiazole derivatives into π-extended conjugated systems, similar to the thiazolyl moiety in [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine, shows promise in the development of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, underscoring the value of thiazole and related heterocycles in creating advanced functional materials (Lipunova et al., 2018).

Future Directions

The future directions for research on this compound could potentially be vast, given its use in proteomics research . It could be explored for its interactions with various proteins, its potential effects on biological systems, and its possible applications in medicine or biotechnology.

properties

IUPAC Name

[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLXOUPJBDGSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377162
Record name [2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine

CAS RN

886360-58-3
Record name 2-(4-Chlorophenyl)-4-methyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Reactant of Route 6
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.